molecular formula C20H13N3O2S B14200877 Benzenamine, 4-(2-benzothiazolyl)-N-[(2-nitrophenyl)methylene]- CAS No. 918879-24-0

Benzenamine, 4-(2-benzothiazolyl)-N-[(2-nitrophenyl)methylene]-

Cat. No.: B14200877
CAS No.: 918879-24-0
M. Wt: 359.4 g/mol
InChI Key: QTYGZNXMJAPSOO-UHFFFAOYSA-N
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Description

Benzenamine, 4-(2-benzothiazolyl)-N-[(2-nitrophenyl)methylene]- is a complex organic compound that features a benzothiazole ring and a nitrophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzenamine, 4-(2-benzothiazolyl)-N-[(2-nitrophenyl)methylene]- typically involves the condensation of 4-(2-benzothiazolyl)benzenamine with 2-nitrobenzaldehyde. The reaction is usually carried out in the presence of a suitable catalyst and under controlled temperature conditions to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems.

Chemical Reactions Analysis

Types of Reactions

Benzenamine, 4-(2-benzothiazolyl)-N-[(2-nitrophenyl)methylene]- can undergo various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of oxidized derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amine group.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Various halogenating agents and nucleophiles can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative, while oxidation might produce a corresponding oxide.

Scientific Research Applications

Benzenamine, 4-(2-benzothiazolyl)-N-[(2-nitrophenyl)methylene]- has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which Benzenamine, 4-(2-benzothiazolyl)-N-[(2-nitrophenyl)methylene]- exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound’s structure allows it to participate in various biochemical pathways, potentially leading to its observed biological activities.

Comparison with Similar Compounds

Similar Compounds

  • Benzenamine, 4-(2-benzothiazolyl)-2-bromo-
  • Benzenamine, 4-(6-bromo-2-benzothiazolyl)-

Uniqueness

Benzenamine, 4-(2-benzothiazolyl)-N-[(2-nitrophenyl)methylene]- is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

CAS No.

918879-24-0

Molecular Formula

C20H13N3O2S

Molecular Weight

359.4 g/mol

IUPAC Name

N-[4-(1,3-benzothiazol-2-yl)phenyl]-1-(2-nitrophenyl)methanimine

InChI

InChI=1S/C20H13N3O2S/c24-23(25)18-7-3-1-5-15(18)13-21-16-11-9-14(10-12-16)20-22-17-6-2-4-8-19(17)26-20/h1-13H

InChI Key

QTYGZNXMJAPSOO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C=NC2=CC=C(C=C2)C3=NC4=CC=CC=C4S3)[N+](=O)[O-]

Origin of Product

United States

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